2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable catalyst.
Furan Ring Introduction: The furan ring is incorporated through a coupling reaction with a furan derivative.
Final Compound Formation: The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the GABAergic or dopaminergic pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the piperazine and furan rings.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine have similar piperazine rings but different substituents.
Furan Derivatives: Compounds such as furan-2-carboxylic acid share the furan ring but differ in other structural aspects.
Uniqueness
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its combination of benzodioxole, piperazine, and furan moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5.ClH/c21-14(15-2-1-9-23-15)11-19-5-7-20(8-6-19)18(22)13-3-4-16-17(10-13)25-12-24-16;/h1-4,9-10,14,21H,5-8,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXYVPPXCLITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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